Methyl 1-ethyl-6-methyl-4-[4-(2-phenylacetamido)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 1-ethyl-6-methyl-4-[4-(2-phenylacetamido)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines.
Preparation Methods
The synthesis of Methyl 1-ethyl-6-methyl-4-[4-(2-phenylacetamido)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the phenylacetamido and sulfanylidene groups . Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamido group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Methyl 1-ethyl-6-methyl-4-[4-(2-phenylacetamido)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidines and their derivatives, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Compared to these compounds, Methyl 1-ethyl-6-methyl-4-[4-(2-phenylacetamido)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the phenylacetamido and sulfanylidene groups, which may confer additional biological activities and chemical reactivity .
Properties
CAS No. |
5993-47-5 |
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Molecular Formula |
C23H25N3O3S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 3-ethyl-4-methyl-6-[4-[(2-phenylacetyl)amino]phenyl]-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25N3O3S/c1-4-26-15(2)20(22(28)29-3)21(25-23(26)30)17-10-12-18(13-11-17)24-19(27)14-16-8-6-5-7-9-16/h5-13,21H,4,14H2,1-3H3,(H,24,27)(H,25,30) |
InChI Key |
HMQHJWHYRTYGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(NC1=S)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
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